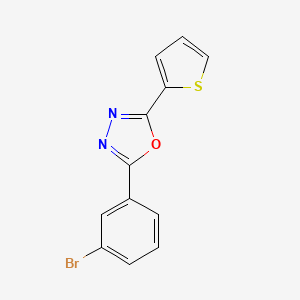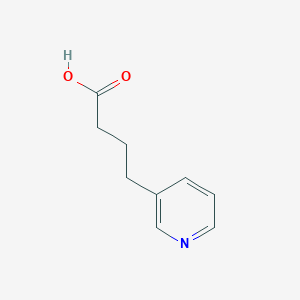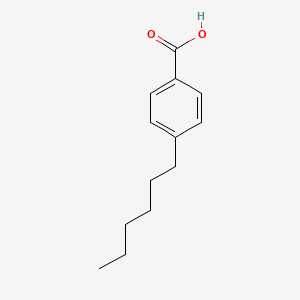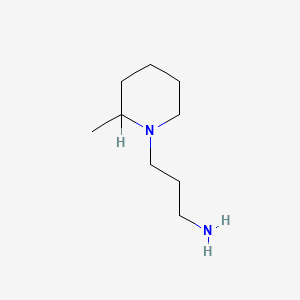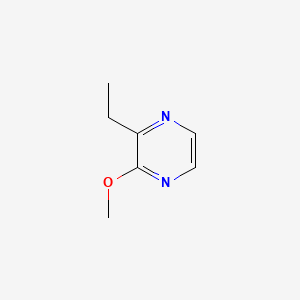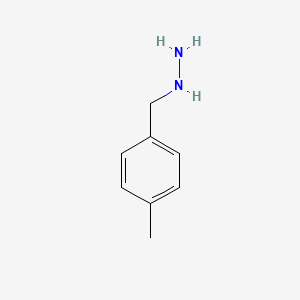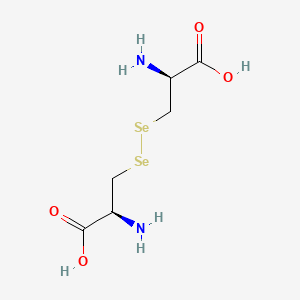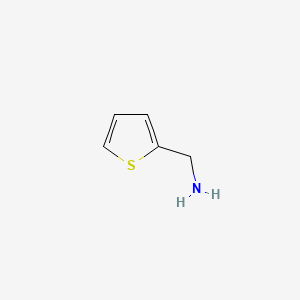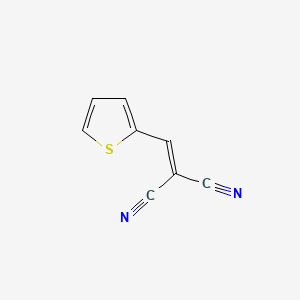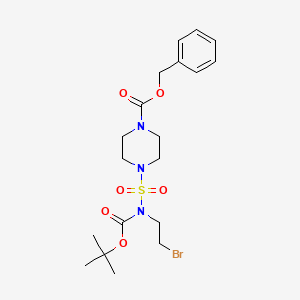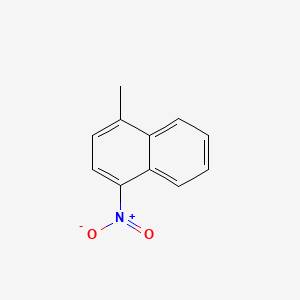
1-Methyl-4-nitronaphthalene
Overview
Description
1-Methyl-4-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones but insoluble in water . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
Target of Action
1-Methyl-4-nitronaphthalene is an organic compound It is used in the preparation of s-triazolyl α-mercaptoacetanilides as inhibitors of hiv reverse transcriptase , suggesting that it may interact with enzymes involved in viral replication.
Mode of Action
Given its use in the synthesis of hiv reverse transcriptase inhibitors , it may interact with this enzyme to prevent the replication of the virus.
Biochemical Pathways
suggests that the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This suggests that this compound may also be metabolized by similar pathways.
Pharmacokinetics
Its physical properties such as boiling point (32194°C at 760 mmHg) and melting point (715°C) suggest that it may have moderate bioavailability .
Result of Action
Given its use in the synthesis of hiv reverse transcriptase inhibitors , it may contribute to the inhibition of viral replication.
Action Environment
It is known to be soluble in organic solvents such as alcohols and ketones, but insoluble in water . This suggests that its action and stability may be influenced by the solvent environment. It should be stored at room temperature in a sealed container, away from heat sources and flames .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-nitronaphthalene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the preparation of S-triazolyl α-mercaptoacetanilides, which are inhibitors of HIV reverse transcriptase . The compound interacts with enzymes involved in the metabolic activation of substrates, such as cytochrome P450 enzymes. These interactions often result in the formation of reactive intermediates that can further react with cellular components, leading to various biochemical effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can cause necrosis of bronchiolar epithelial cells in mice, both through inhalation exposure and systemic administration . The compound also exhibits hepatotoxicity in both mice and rats . These effects are likely due to its ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress and inflammation, leading to cellular damage and altered cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind covalently to cellular macromolecules, such as proteins and DNA, causing enzyme inhibition or activation and changes in gene expression. This can result in various cellular effects, including toxicity and altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and toxicity . These long-term effects are likely due to the accumulation of reactive intermediates and the sustained activation of cellular stress pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular effects, such as oxidative stress and inflammation . At higher doses, it can cause significant toxicity, including hepatotoxicity and necrosis of bronchiolar epithelial cells . These dose-dependent effects highlight the importance of careful dosage control in experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes . The initial step in its metabolism involves the formation of reactive intermediates, which can further react with cellular components. The compound can also undergo oxidation of the aromatic nucleus and the methyl group, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical effects and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as the liver and lungs, where it exerts its toxic effects . The distribution of this compound within the body is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular functions . Post-translational modifications and binding interactions with cellular proteins can also influence its subcellular localization and activity.
Preparation Methods
1-Methyl-4-nitronaphthalene can be synthesized through a two-step process:
Methylation of Naphthalene: Naphthalene is first methylated to introduce a methyl group. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-4-nitronaphthalene undergoes various chemical reactions, including:
Major products formed from these reactions include 1-methyl-4-aminonaphthalene and 1-methyl-4-carboxynaphthalene.
Scientific Research Applications
1-Methyl-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Industry: It is used in the production of high-performance materials such as polyurethanes and other polymers.
Comparison with Similar Compounds
1-Methyl-4-nitronaphthalene can be compared with other nitroaromatic compounds such as:
1-Nitronaphthalene: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
2-Methyl-1-nitronaphthalene: The position of the nitro group affects its chemical behavior and applications.
2-Nitronaphthalene: Lacks the methyl group and has different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products it can form.
Properties
IUPAC Name |
1-methyl-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVKAJKOYFHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236757 | |
| Record name | Naphthalene, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-93-3 | |
| Record name | 4-Methyl-1-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-nitronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
